2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid
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Description
This compound, also known as 2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid, has a molecular formula of C10H8BrN3O3S2 and a molecular weight of 362.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound comprises a central 1,3,4-oxadiazole ring C1-connected to a 2-thienyl ring and C2-connected to a thioether–S atom . More detailed structural analysis would require specific spectroscopic data such as NMR, IR, and X-ray crystallography .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 229.05°C and a predicted boiling point of 535.22°C . The compound has a predicted density of approximately 2.0 g/cm3 and a predicted refractive index of 1.80 .Scientific Research Applications
Synthesis and Antibacterial Properties
The compound 2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid and its derivatives have been a subject of study for their synthesis methodologies and potential antibacterial properties. A related compound, 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid, was synthesized through the Thia-Michael addition, and its structure was confirmed through various analytical techniques. It was then docked into the active site of the MurB protein of Staphylococcus aureus to determine its molecular interactions. The compound exhibited significant antibacterial and antifungal activity, supported by the determination of the zone of inhibition and minimal inhibitory concentration. It was also evaluated for its antioxidant properties through the DPPH radical scavenging assay (Karanth et al., 2018).
properties
IUPAC Name |
2-[(2E)-2-[(E)-(5-bromothiophen-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3S2/c11-7-2-1-5(18-7)4-12-14-10-13-9(17)6(19-10)3-8(15)16/h1-2,4,6H,3H2,(H,15,16)(H,13,14,17)/b12-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFROSEMYZNHCMC-UUILKARUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=NN=C2NC(=O)C(S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid |
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